3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2,6-dichlorophenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines This compound is characterized by the presence of a dichlorophenyl group, a furan ring, and a pyrimido[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions
Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-g]purine skeleton.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a suitable catalyst.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimido[1,2-g]purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted pyrimido[1,2-g]purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to nucleotides suggests possible interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s unique properties may be harnessed for the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorophenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The dichlorophenyl and furan groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The pyrimido[1,2-g]purine core may mimic nucleotide structures, allowing the compound to interfere with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione: Lacks the furan ring, which may affect its reactivity and binding properties.
9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the dichlorophenyl group, potentially altering its chemical and biological activity.
Uniqueness
The presence of both the dichlorophenyl and furan groups in 3-[(2,6-dichlorophenyl)methyl]-9-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione imparts unique chemical and biological properties. This dual functionality allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19Cl2N5O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19Cl2N5O3/c1-25-18-17(19(29)28(21(25)30)12-14-15(22)6-2-7-16(14)23)27-9-4-8-26(20(27)24-18)11-13-5-3-10-31-13/h2-3,5-7,10H,4,8-9,11-12H2,1H3 |
InChI Key |
OHPIJOJBVLTKKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl)N4CCCN(C4=N2)CC5=CC=CO5 |
Origin of Product |
United States |
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